molecular formula C18H34O B10838512 9-Octadecenal CAS No. 10009-79-7

9-Octadecenal

Cat. No.: B10838512
CAS No.: 10009-79-7
M. Wt: 266.5 g/mol
InChI Key: ZENZJGDPWWLORF-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Octadecenal can be synthesized through the oxidation of oleyl alcohol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to achieve the desired aldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of unsaturated fatty acids derived from natural oils and fats. The process typically involves heating the fatty acids in the presence of oxygen to form the corresponding aldehydes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Octadecenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Octadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific pathways. For example, in insects, it binds to olfactory receptors, influencing behavior and communication .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and applications. Its role as a pheromone component in insects and its use in various industrial applications highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

(E)-octadec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZJGDPWWLORF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074305
Record name 9-Octadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Fatty aroma
Record name 9-Octadecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 9-Octadecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

352.00 to 367.00 °C. @ 760.00 mm Hg
Record name 9-Octadecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in hexane and diethyl ether; insoluble in water, Soluble (in ethanol)
Record name 9-Octadecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.837-0.845
Record name 9-Octadecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5090-41-5, 10009-79-7
Record name 9-Octadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenal, (9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OCTADECENAL, (9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979G27P46D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-Octadecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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